molecular formula C31H25NS3 B12448235 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 161370-62-3

4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B12448235
CAS No.: 161370-62-3
M. Wt: 507.7 g/mol
InChI Key: UKNGBIXIKURORZ-UHFFFAOYSA-N
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Description

4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of dithioloquinoline derivatives, which are known for their diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2-dithiol-3-thione with quinoline derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and final product.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its trityl group, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

161370-62-3

Molecular Formula

C31H25NS3

Molecular Weight

507.7 g/mol

IUPAC Name

4,4-dimethyl-8-trityl-5H-dithiolo[3,4-c]quinoline-1-thione

InChI

InChI=1S/C31H25NS3/c1-30(2)28-27(29(33)35-34-28)25-20-24(18-19-26(25)32-30)31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20,32H,1-2H3

InChI Key

UKNGBIXIKURORZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=S)SS2)C

Origin of Product

United States

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